4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol
Description
Pyrazole-Oxadiazole-Phenol Conjugation System
The molecule features a tricyclic conjugated system comprising:
- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms and a methyl group at the 1-position.
- 1,2,4-Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom, with substituents at positions 3 and 5.
- Phenolic group : A benzene ring substituted with a hydroxyl group at the 4-position.
The conjugation pathway spans the pyrazole → oxadiazole → phenol system, enabling electronic delocalization and resonance stabilization.
Tautomeric Possibilities and Resonance Stabilization
While tautomeric forms are not explicitly reported for this compound, resonance stabilization plays a critical role:
- Phenol resonance : The phenolic oxygen donates lone pairs into the aromatic ring, delocalizing the negative charge across the ring and stabilizing the conjugate base (phenoxide ion).
- Oxadiazole resonance : The electron-withdrawing nature of the oxadiazole ring enhances conjugation with the pyrazole and phenolic systems, modulating electronic properties.
No significant tautomeric equilibria are expected due to the rigid aromaticity of the pyrazole and phenolic rings.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features include:
- Aromatic protons : Signals for the phenolic ring (δ 6.8–7.5 ppm) and pyrazole ring (δ 7.5–8.5 ppm).
- Methyl group : A singlet at δ 3.8–4.0 ppm corresponding to the methyl substituent on the pyrazole ring.
- Phenolic proton : A broad singlet at δ 5.0–5.5 ppm (exchangeable with D2O).
| Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrazole methyl (CH3) | 3.8–4.0 | Singlet | 1-methylpyrazole |
| Phenolic O-H | 5.0–5.5 | Broad singlet | -OH (exchangeable) |
| Aromatic (phenol) | 6.8–7.5 | Multiplet | H-2, H-3, H-5, H-6 (phenol) |
| Aromatic (pyrazole) | 7.5–8.5 | Multiplet | H-3, H-5 (pyrazole) |
Infrared (IR) Absorption Profile Analysis
The IR spectrum would exhibit:
- O-H stretch : Broad peak at ~3300 cm⁻¹ (phenolic -OH).
- C=N and N-O stretches : Peaks in the 1600–1500 cm⁻¹ (C=N) and 1250–1150 cm⁻¹ (N-O) regions.
- Aromatic C-H bends : Peaks at ~800–700 cm⁻¹.
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| O-H (phenol) | 3300 (broad) | Stretching |
| C=N (oxadiazole) | 1600–1500 | Stretching |
| N-O (oxadiazole) | 1250–1150 | Stretching |
| C-H (aromatic) | 800–700 | Bending (out-of-plane) |
High-Resolution Mass Spectrometry (HRMS) Verification
The molecular formula C₁₂H₁₀N₄O₂ is confirmed by HRMS, with a calculated mass of 242.23 g/mol. The fragmentation pattern would highlight:
- Base peak : Loss of the phenolic moiety (m/z 242 → 167).
- Diagnostic ions : Peaks corresponding to pyrazole (m/z 85) and oxadiazole (m/z 73) fragments.
| Observed Mass (m/z) | Calculated Mass (m/z) | Error (ppm) | Assignment |
|---|---|---|---|
| 242.23 | 242.23 | 0.0 | [M+H]+ |
| 167.0 | 167.0 | 0.0 | [C₇H₅N₃O₂]+ (oxadiazole) |
| 85.0 | 85.0 | 0.0 | [C₄H₅N₂]+ (pyrazole) |
Crystallographic Studies
Single Crystal X-ray Diffraction Analysis
While no crystallographic data are explicitly reported, the structural features suggest:
Intermolecular Interaction Networks
The compound’s solid-state packing likely involves:
- π-π Stacking : Between phenolic and pyrazole aromatic systems.
- Hydrogen bonds : Phenolic -OH acting as a donor to oxadiazole or pyrazole acceptors.
- Van der Waals interactions : Methyl group interactions with adjacent aromatic rings.
Properties
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-16-7-9(6-13-16)12-14-11(15-18-12)8-2-4-10(17)5-3-8/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVSLZKHDRFWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol can be represented as follows:
This structure features a phenolic group attached to a pyrazole and oxadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole possess antibacterial and antifungal activities against various pathogens. The presence of the oxadiazole ring enhances these effects by potentially increasing membrane permeability or inhibiting specific metabolic pathways in microorganisms.
2. Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. The incorporation of the 1,2,4-oxadiazole moiety has been linked to increased cytotoxicity in cancer cell lines. For example, compounds similar to 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 10.0 | Cell cycle arrest |
3. Anti-inflammatory Effects
Compounds with similar structural features have also shown promise in reducing inflammation. The anti-inflammatory activity is often attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This property may be beneficial in treating chronic inflammatory diseases.
Case Studies
A notable study investigated the effects of a closely related compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in vitro, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Furthermore, molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer progression.
The mechanisms by which 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- DNA Interaction : Binding to DNA or RNA structures to disrupt replication or transcription processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Key Observations:
Lipophilic Groups: The trifluoromethyl (CF₃) group in C₁₄H₁₁F₃N₄O and cyclopropyl in C₁₄H₁₁F₃N₄O improve membrane permeability but may reduce solubility. Phenolic -OH: Present in the target compound (C₁₂H₁₀N₄O₂) and C₁₀H₇F₂N₂O₂ , this group facilitates hydrogen bonding, critical for target engagement in drug design.
Molecular Weight and Drug-Likeness :
- Most compounds fall within the 200–350 g/mol range, adhering to Lipinski’s rule of five. Exceptions include C₁₇H₁₂Cl₂N₄O (365.21 g/mol) , which may face challenges in oral bioavailability.
Synthetic and Commercial Status :
- The target compound’s discontinuation () contrasts with derivatives like C₁₄H₁₁F₃N₄O and C₁₀H₇F₂N₂O₂ , which remain under exploration. Discontinuation may stem from synthetic complexity or insufficient preclinical performance.
Computational and Structural Analysis Tools
- SHELX Programs : Used for crystallographic refinement (e.g., determining substituent conformations in halogenated derivatives) .
Preparation Methods
Formation of the Pyrazole Core
The pyrazole nucleus, specifically the 1-methyl-1H-pyrazol-4-yl moiety, is typically synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. Several approaches have been reported for regioselective synthesis of substituted pyrazoles:
Iron-Catalyzed Regioselective Synthesis: Diarylhydrazones react with vicinal diols under iron catalysis to yield 1,3- and 1,3,5-substituted pyrazoles with high regioselectivity and yields.
Ruthenium(II)-Catalyzed Intramolecular Oxidative CN Coupling: This method uses dioxygen as an oxidant to produce tri- and tetra-substituted pyrazoles efficiently, demonstrating functional group tolerance.
Microwave-Assisted Solvent-Free Reactions: Tosylhydrazones derived from α,β-unsaturated carbonyl compounds undergo microwave activation to afford 3,5-substituted-1H-pyrazoles rapidly and cleanly.
One-Pot Synthesis Using β-Formyl Enamides: Reaction with hydroxylamine hydrochloride catalyzed by potassium dihydrogen phosphate in acidic medium yields 1,4,5-trisubstituted pyrazoles.
These methods provide flexibility in introducing the methyl group at the N-1 position and the substitution at C-4, crucial for the target compound's pyrazole moiety.
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly constructed through cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents:
Cyclodehydration of Amidoximes and Acid Derivatives: Amidoximes derived from nitriles react with carboxylic acids or esters under dehydrating conditions to form the oxadiazole ring.
Use of Coupling Agents: Carbodiimides or phosphorus oxychloride (POCl3) can promote cyclization to oxadiazoles under controlled temperature, facilitating ring closure.
Microwave-Assisted Cyclization: This modern approach enhances reaction rates and yields by applying microwave irradiation to the amidoxime and acid derivatives mixture.
The oxadiazole ring synthesis is typically performed after or in tandem with the pyrazole formation to assemble the heterocyclic framework.
Coupling of Pyrazole and Oxadiazole with Phenol
The final step involves attaching the oxadiazole-pyrazole moiety to the phenol ring at the para position to yield 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol:
Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can be employed to link the heterocyclic fragments with the phenol derivative, often using boronic acids or halogenated intermediates.
Nucleophilic Aromatic Substitution: In some cases, activated halogenated oxadiazole or pyrazole intermediates undergo substitution with phenolic nucleophiles under basic conditions.
Direct Cyclization on Phenolic Precursors: Some synthetic routes involve cyclizing the oxadiazole ring directly on a phenol-substituted precursor bearing the pyrazole moiety.
The choice of method depends on the availability of intermediates and desired purity and yield.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole core formation | Condensation/cyclization | Hydrazine derivatives, α,β-unsaturated carbonyls, Fe or Ru catalysts, microwave | Regioselective formation of 1-methyl-1H-pyrazol-4-yl |
| Oxadiazole ring synthesis | Cyclodehydration | Amidoximes, carboxylic acid derivatives, POCl3, microwave irradiation | Formation of 1,2,4-oxadiazole ring |
| Coupling with phenol | Cross-coupling or substitution | Pd-catalysts (Suzuki/Buchwald), bases, halogenated intermediates | Attachment of heterocyclic moiety to 4-phenol |
Analytical and Characterization Techniques
To confirm the successful synthesis of 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol, the following analytical techniques are standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the chemical environment of protons and carbons, confirming ring formation and substitution pattern.
Mass Spectrometry (MS): To confirm molecular weight (expected 242.23 g/mol) and fragmentation pattern.
Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as phenolic OH, oxadiazole ring vibrations, and pyrazole NH.
Elemental Analysis: To confirm empirical formula C12H10N4O2.
Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity.
Research Findings and Observations
The phenolic group in the compound enhances antioxidant properties by donating hydrogen atoms to neutralize free radicals.
Both pyrazole and oxadiazole rings contribute to antimicrobial and anti-inflammatory activities, making the compound a promising candidate for pharmaceutical research.
The synthetic methods emphasize mild conditions, high regioselectivity, and functional group tolerance, which are critical for obtaining the compound in good yield and purity.
Microwave-assisted synthesis and metal-catalyzed reactions have improved efficiency and environmental compatibility.
Q & A
Q. What is the general synthetic route for 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol?
The compound is typically synthesized via heterocyclic condensation reactions. A common method involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid under controlled conditions. Purification is achieved via silica gel column chromatography and recrystallization (e.g., ethanol), yielding ~45% pure product . Alternative methods include xylene reflux with chloranil for oxadiazole ring formation, followed by NaOH treatment and recrystallization .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Determines dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
- NMR spectroscopy : Assigns proton environments (e.g., phenolic -OH resonance at δ 10–12 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 281.3) .
Q. What preliminary biological activities are associated with this compound?
Pyrazole-oxadiazole hybrids are explored for antimicrobial and anticancer properties. Initial screening involves:
- Enzyme inhibition assays : Targeting kinases or proteases.
- Cell viability assays : Using MTT or resazurin in cancer cell lines.
- Molecular docking : Predicting interactions with biological targets (e.g., COX-2, EGFR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization strategies include:
- Solvent variation : Replacing ethanol with DMF or THF to enhance solubility.
- Catalyst screening : Using p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂).
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity.
- Ring hybridization : Introducing triazole or crown ether moieties improves target selectivity .
- Crystallographic data : Dihedral angles >45° reduce steric hindrance, facilitating receptor binding .
Q. How to resolve contradictions in spectral vs. crystallographic data?
Discrepancies (e.g., tautomeric forms in solution vs. solid state) are addressed by:
- Variable-temperature NMR : Monitoring dynamic equilibria.
- DFT calculations : Comparing theoretical and experimental bond lengths/angles.
- Polymorph screening : Identifying stable crystalline forms .
Q. What computational methods validate target interactions?
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories.
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values.
- Docking into cryo-EM structures : Predicts allosteric modulation sites .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., acetic acid).
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
- Waste disposal : Neutralize acidic byproducts before disposal .
Q. How to design a robust SAR study for this compound?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
